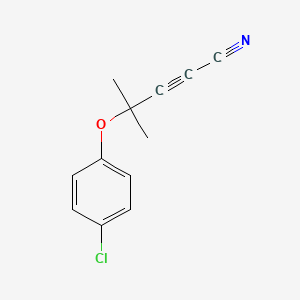
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile is an organic compound characterized by the presence of a chlorophenoxy group attached to a pent-2-ynenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile typically involves the reaction of 4-chlorophenol with an appropriate alkyne and nitrile precursor. One common method involves the use of 4-chlorophenol, potassium hydroxide (KOH), and a copper catalyst. The reaction is carried out at elevated temperatures (70-80°C) with vigorous stirring until the phenol is completely dissolved. The mixture is then reacted with an alkyne and nitrile precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for mixing, heating, and monitoring the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The chlorophenoxy group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenoxy)acetic acid: A plant growth regulator with similar structural features.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a chlorophenoxy group.
MCPA (4-Chloro-2-methylphenoxyacetic acid): Another herbicide with structural similarities .
Uniqueness
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile is unique due to its pent-2-ynenitrile backbone, which imparts distinct chemical properties and reactivity compared to other chlorophenoxy compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
110409-55-7 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-4-methylpent-2-ynenitrile |
InChI |
InChI=1S/C12H10ClNO/c1-12(2,8-3-9-14)15-11-6-4-10(13)5-7-11/h4-7H,1-2H3 |
InChI Key |
JNTKJFQNNBCYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC#N)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


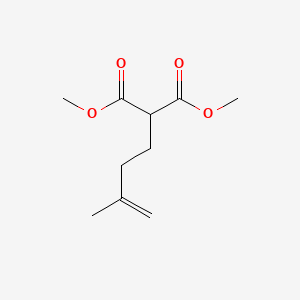
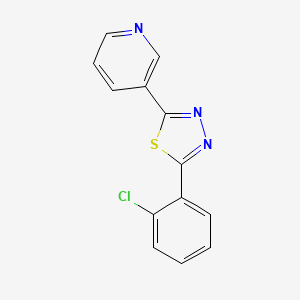
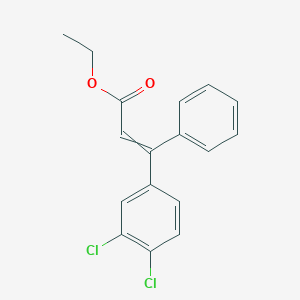
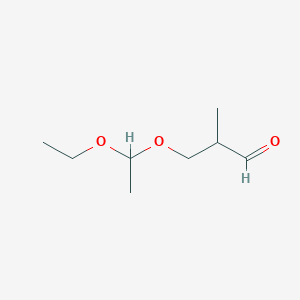
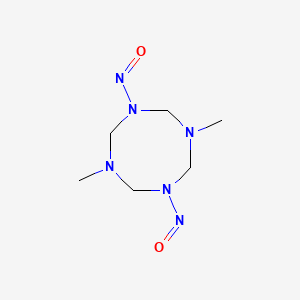
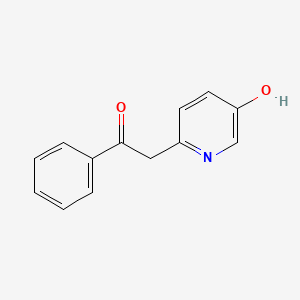
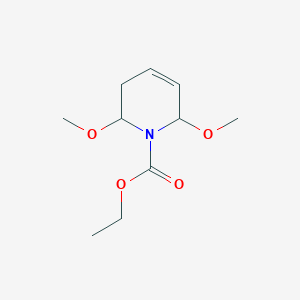
silane](/img/structure/B14308505.png)

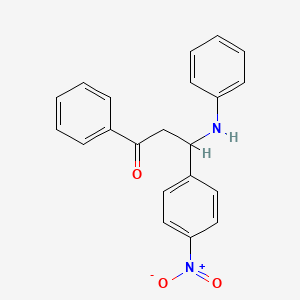
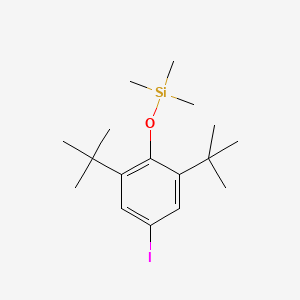
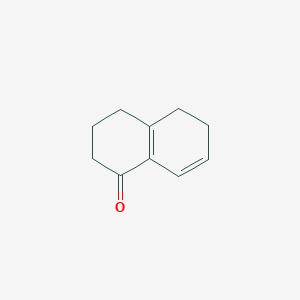
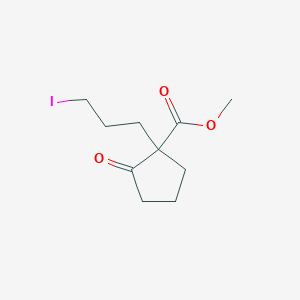
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
